molecular formula C9H8BrNO3 B8044961 1-(6-bromo-1,3-benzodioxol-5-yl)-N-methylmethanimine oxide

1-(6-bromo-1,3-benzodioxol-5-yl)-N-methylmethanimine oxide

Cat. No.: B8044961
M. Wt: 258.07 g/mol
InChI Key: KLVJSYPOYVLBJZ-WCIBSUBMSA-N
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Description

1-(6-Bromo-1,3-benzodioxol-5-yl)-N-methylmethanimine oxide is a synthetic organic compound characterized by the presence of a brominated benzodioxole ring and an N-methylmethanimine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromo-1,3-benzodioxol-5-yl)-N-methylmethanimine oxide typically involves the following steps:

    Bromination: The starting material, 1,3-benzodioxole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Formation of N-methylmethanimine oxide: The brominated intermediate is then reacted with N-methylhydroxylamine under basic conditions to form the N-methylmethanimine oxide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-1,3-benzodioxol-5-yl)-N-methylmethanimine oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.

Major Products Formed:

    Oxidation: Oxidized derivatives such as oxides or quinones.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted benzodioxole derivatives with various functional groups.

Scientific Research Applications

1-(6-Bromo-1,3-benzodioxol-5-yl)-N-methylmethanimine oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1,3-benzodioxol-5-yl)-N-methylmethanimine oxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the N-methylmethanimine oxide group can influence the compound’s reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

    1-(6-Bromo-1,3-benzodioxol-5-yl)methanol: Similar structure but with a hydroxyl group instead of the N-methylmethanimine oxide group.

    1-(6-Bromo-1,3-benzodioxol-5-yl)acetic acid: Contains an acetic acid group instead of the N-methylmethanimine oxide group.

    1-(6-Bromo-1,3-benzodioxol-5-yl)amine: Features an amine group instead of the N-methylmethanimine oxide group.

Uniqueness: 1-(6-Bromo-1,3-benzodioxol-5-yl)-N-methylmethanimine oxide is unique due to the presence of the N-methylmethanimine oxide group, which imparts distinct chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-N-methylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-11(12)4-6-2-8-9(3-7(6)10)14-5-13-8/h2-4H,5H2,1H3/b11-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVJSYPOYVLBJZ-WCIBSUBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=CC2=C(C=C1Br)OCO2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C/C1=CC2=C(C=C1Br)OCO2)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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